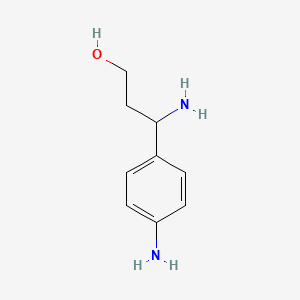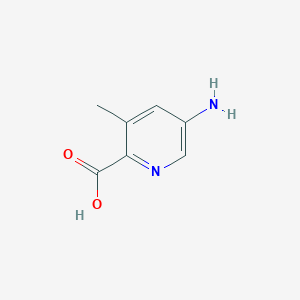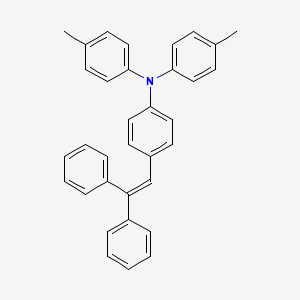
4-(2,2-diphenylvinyl)-N,N-di-p-tolylaniline
説明
4-(2,2-diphenylvinyl)-N,N-di-p-tolylaniline is a chemical compound that has been used in scientific research. It has been mentioned in the context of organic light-emitting devices . The compound is used due to its unique structure which allows for a wide range of applications such as catalysis, drug discovery, and material synthesis.
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as Fourier transform infrared spectroscopy (FTIR), 13C and 1H-NMR . These techniques provide information about the fundamental vibrational modes, stabilization energy, charge distributions, and electronic properties of the molecule .Chemical Reactions Analysis
The reaction of 4-(2,2-diphenylvinyl)pyridine with SmI2 has been studied, revealing that the intermediate radical strongly resists further reduction to the corresponding anion . This resistance is attributed to the stabilization by the nitrogen lone pair .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, chitosan-poly (vinyl alcohol) films showed characteristic peaks shifting to a lower frequency range due to hydrogen bonding between −OH of PVA and −NH2 of chitosan .科学的研究の応用
- Details : DPVBi is used alongside other dyes (such as C545T and DCM2) to achieve balanced color coordinates, high luminance (up to 41400 cd/m²), and impressive efficiency (maximum current efficiency of 7.95 cd/A and maximum power efficiency of 5.37 lm/W) .
- Details : While its hole mobility is lower than that of N,N’-bis-(1-naphthyl)-N,N’-diphenyl-1,1’-biph-enyl-4,4’-diamine (NPB), DPVBi still plays a crucial role in device performance .
Organic Light-Emitting Devices (OLEDs)
Hole Transport Materials
Phosphorescent Sensitization
作用機序
Target of Action
The primary target of 4-(2,2-diphenylvinyl)-N,N-di-p-tolylaniline, also known as 4-(2,2-Diphenylethenyl)-N,N-di(p-tolyl)aniline, is in the field of optoelectronics, specifically in the creation of organic light-emitting devices (OLEDs) . In these devices, the compound acts as a blue light-emitting layer .
Mode of Action
The compound interacts with its targets by emitting light when subjected to an electric current . This is due to its unique molecular structure, which allows for the efficient absorption and emission of light . The compound’s interaction with its targets results in the production of bright and efficient light, making it ideal for use in OLEDs .
Biochemical Pathways
The compound affects the light-emitting pathway in OLEDs . When an electric current is applied, the compound absorbs energy, causing its electrons to move to a higher energy state. When the electrons return to their ground state, energy is released in the form of light . This process is known as electroluminescence.
Pharmacokinetics
While the term pharmacokinetics is typically used in the context of drug metabolism, in the case of this compound, we can discuss its behavior in the context of OLEDs. The compound exhibits good stability and efficiency in the device . .
Result of Action
The result of the compound’s action is the emission of blue light in OLEDs . This makes it a crucial component in the creation of white organic light-emitting devices (WOLEDs), which combine the emissions of different compounds to produce white light .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the phase transition trend from amorphous to crystalline state in its vacuum evaporated films can impact the morphological stability and device lifetime . Therefore, careful control of the manufacturing and operating conditions is necessary to ensure optimal performance .
特性
IUPAC Name |
N-[4-(2,2-diphenylethenyl)phenyl]-4-methyl-N-(4-methylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29N/c1-26-13-19-31(20-14-26)35(32-21-15-27(2)16-22-32)33-23-17-28(18-24-33)25-34(29-9-5-3-6-10-29)30-11-7-4-8-12-30/h3-25H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGLWMUJQVWWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-diphenylvinyl)-N,N-di-p-tolylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




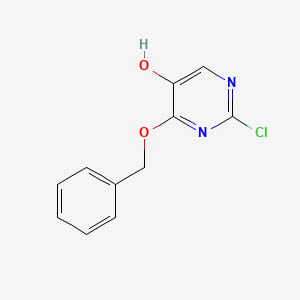
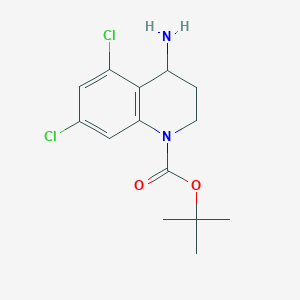
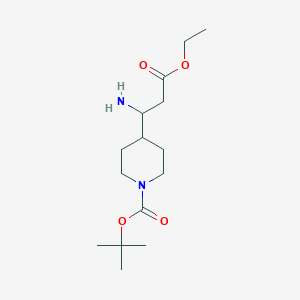

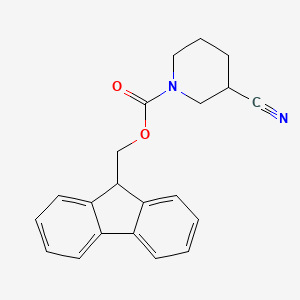

![1-[2-Amino-1-(3-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B3030284.png)
![1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B3030285.png)

